molecular formula C6H19O3P3Pt B599949 Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) CAS No. 173416-05-2

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)

Cat. No. B599949
CAS RN: 173416-05-2
M. Wt: 427.22
InChI Key: OBDWNWOYULJOBW-UHFFFAOYSA-N
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Description

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as Ghaffar-Parkins Catalyst, is an organometallic compound . It is widely used in complex multi-step organic syntheses . This compound is a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides .


Molecular Structure Analysis

The molecular formula of this compound is C6H19O3P3Pt . The InChI representation is InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4 (2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2 .


Chemical Reactions Analysis

This compound is known to be a mild hydration catalyst that converts hindered and acid/base sensitive nitriles to amides . The amide is released from the metal coordination sphere, preventing further hydrolysis to acid .


Physical And Chemical Properties Analysis

The molecular weight of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) is 429.23 . It appears as a white to off-white powder .

Scientific Research Applications

Catalysis in Organic Synthesis

This platinum compound is widely used as a catalyst in complex multi-step organic syntheses . Its ability to facilitate reactions under mild conditions makes it particularly valuable for creating intricate organic molecules.

Hydration of Nitriles to Amides

The compound acts as a mild hydration catalyst, converting hindered and acid/base sensitive nitriles to amides . This is crucial in pharmaceutical research where amides are a common functional group in drug molecules.

Coordination Chemistry Research

Researchers utilize this compound to study coordination chemistry, exploring the bonding and behavior of ligands attached to a central metal atom, which is platinum in this case .

Development of New Catalytic Processes

The compound’s unique properties are being investigated for developing new catalytic processes that could be more efficient or selective than existing methods .

Material Science Applications

In material science, the compound is explored for its potential use in creating new materials with desirable properties such as conductivity or reactivity .

Environmental Chemistry

The compound’s role in environmental chemistry is being researched, particularly in the detoxification of hazardous substances through catalytic reactions .

Educational Purposes

It serves as an excellent educational tool for teaching advanced concepts in inorganic chemistry, particularly in the field of organometallics .

Pharmaceutical Industry

In the pharmaceutical industry, this compound is being studied for its potential use in the synthesis of complex drug molecules, which could lead to more effective treatments .

Mechanism of Action

Target of Action

The primary target of Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II), also known as the Ghaffar-Parkins catalyst, is nitriles . Nitriles are organic compounds that have a triple bond between a carbon and a nitrogen atom. They play a crucial role in the synthesis of many organic compounds.

Biochemical Pathways

The Ghaffar-Parkins catalyst affects the biochemical pathway of nitrile hydration . This pathway involves the conversion of nitriles to amides, which are more reactive and can participate in further reactions. The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds.

Result of Action

The result of the action of the Ghaffar-Parkins catalyst is the conversion of nitriles to amides . This transformation is particularly useful in organic synthesis, as amides are versatile intermediates that can be further converted into a variety of other compounds.

Action Environment

The efficacy and stability of the Ghaffar-Parkins catalyst can be influenced by various environmental factors. For optimal results, the presence of coordinating anions, especially cyanide and halide, should be avoided . The catalyst’s performance can also vary depending on steric factors, with the turnover frequency (TOF) ranging from 16 to 380 h-1 .

properties

IUPAC Name

dimethylphosphinite;dimethylphosphinous acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7OP.2C2H6OP.Pt/c3*1-4(2)3;/h3H,1-2H3;2*1-2H3;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDWNWOYULJOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)O.CP(C)[O-].CP(C)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19O3P3Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)

CAS RN

173416-05-2
Record name Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) Ghaffar-Parkins catalyst
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